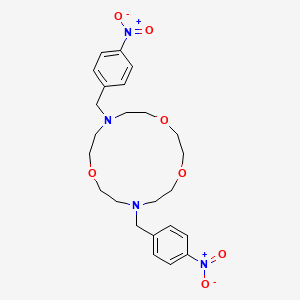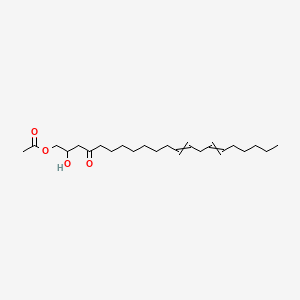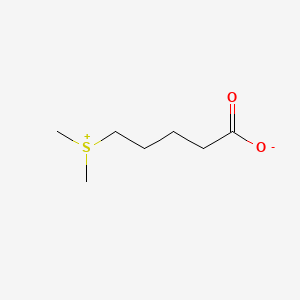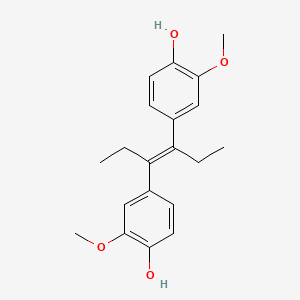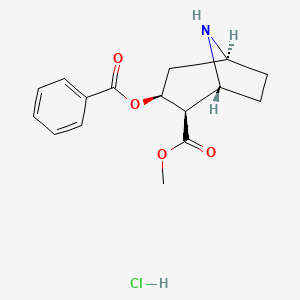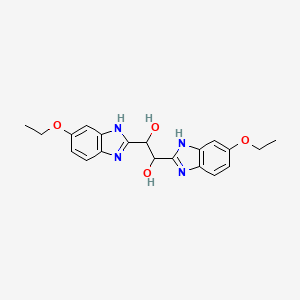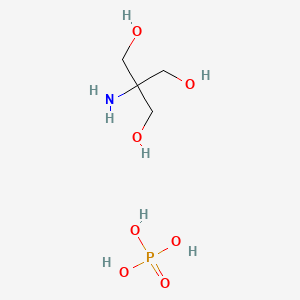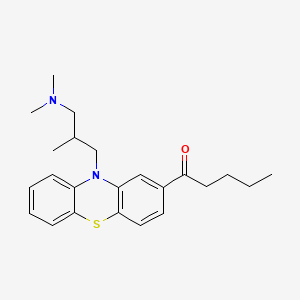![molecular formula C21H31FN4OS B1229764 1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone](/img/structure/B1229764.png)
1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone is a member of piperazines.
Applications De Recherche Scientifique
Neuroleptic Activity
- A study by Sato et al. (1978) synthesized a series of compounds similar to the specified chemical and evaluated their neuroleptic activities. The results showed that several compounds had neuroleptic activities comparable to haloperidol, a well-known antipsychotic drug (Sato et al., 1978).
Hypocholesterolemic Activity
- Research conducted by Cascio et al. (1985) involved the synthesis of similar compounds and their preliminary testing for hypolipemic activity. This study found plasma cholesterol-lowering activity in certain compounds, suggesting potential for hypocholesterolemic applications (Cascio et al., 1985).
Structural Analysis
- A 2009 study by Deniz and Ibiş focused on the crystal structure of a closely related compound. Their findings provide valuable insights into the molecular arrangement and potential interactions of similar chemicals (Deniz & Ibiş, 2009).
Antipsychotic Agent Metabolism
- Mutlib et al. (1996) investigated the metabolism of an atypical antipsychotic agent structurally related to the specified chemical. Their research offers insights into how similar compounds might be metabolized in biological systems (Mutlib et al., 1996).
Dopamine and Serotonin Antagonists
- A study by Perregaard et al. (1992) synthesized a series of compounds, including 1-(4-fluorophenyl)-1H-indoles substituted with piperazinyl, and found potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds show potential as noncataleptogenic, centrally acting antagonists (Perregaard et al., 1992).
Imaging Dopamine Receptors
- Eskola et al. (2002) synthesized a compound to image dopamine D4 receptors, using a process involving electrophilic fluorination. This could be relevant for imaging studies using similar fluorophenyl piperazine derivatives (Eskola et al., 2002).
Antibacterial Activity
- A study by Matsumoto et al. (1984) explored the antibacterial activity of compounds including 1-piperazinyl groups, demonstrating potential applications in developing new antibacterial agents (Matsumoto et al., 1984).
Propriétés
Formule moléculaire |
C21H31FN4OS |
|---|---|
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
1-[4-(2-fluorophenyl)piperazin-1-yl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)butan-1-one |
InChI |
InChI=1S/C21H31FN4OS/c1-16-15-21(2,3)23-20(28)26(16)10-6-9-19(27)25-13-11-24(12-14-25)18-8-5-4-7-17(18)22/h4-5,7-8,16H,6,9-15H2,1-3H3,(H,23,28) |
Clé InChI |
FHPMCQOMXCVOKG-UHFFFAOYSA-N |
SMILES |
CC1CC(NC(=S)N1CCCC(=O)N2CCN(CC2)C3=CC=CC=C3F)(C)C |
SMILES canonique |
CC1CC(NC(=S)N1CCCC(=O)N2CCN(CC2)C3=CC=CC=C3F)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-ethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1229681.png)

![[5-Hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B1229686.png)
![N-(2-bromo-4-nitrophenyl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1229687.png)
![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)
![17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1229689.png)
